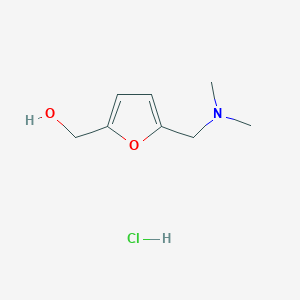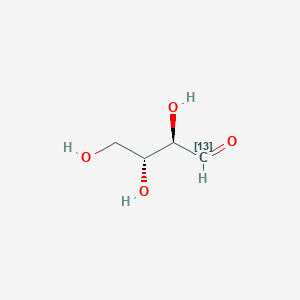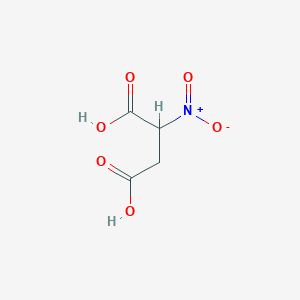
Nitrosuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrosuccinic acid, also known as NSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NSC is a nitric oxide donor, which means that it can release nitric oxide (NO) in a controlled manner. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
作用機序
Nitrosuccinic acid releases nitric oxide in a controlled manner, which activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates various physiological processes. The increase in cGMP levels leads to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
生化学的および生理学的効果
Nitrosuccinic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of nitric oxide and cGMP in various tissues, including the heart, lungs, and brain. Nitrosuccinic acid has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Nitrosuccinic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
Nitrosuccinic acid has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Nitrosuccinic acid can also be used in a variety of experimental settings, including in vitro and in vivo studies. However, Nitrosuccinic acid has some limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
Nitrosuccinic acid has great potential for future research in various fields of medicine. Some possible future directions include:
1. Investigating the role of Nitrosuccinic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the potential of Nitrosuccinic acid as a therapeutic agent for the treatment of cancer.
3. Examining the effects of Nitrosuccinic acid on cardiovascular diseases, such as heart failure and hypertension.
4. Investigating the potential of Nitrosuccinic acid as a treatment for inflammatory bowel disease.
5. Studying the effects of Nitrosuccinic acid on wound healing and tissue regeneration.
Conclusion:
In conclusion, Nitrosuccinic acid is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Nitrosuccinic acid releases nitric oxide in a controlled manner, which activates the sGC enzyme and leads to the production of cGMP. Nitrosuccinic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential applications in various fields of medicine. Further research is needed to fully understand the potential of Nitrosuccinic acid as a therapeutic agent.
合成法
Nitrosuccinic acid can be synthesized through the reaction of succinic anhydride with sodium nitrite in the presence of acetic acid. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield Nitrosuccinic acid.
科学的研究の応用
Nitrosuccinic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Nitrosuccinic acid has also been investigated for its role in the treatment of cardiovascular diseases, such as hypertension and heart failure.
特性
CAS番号 |
144923-27-3 |
|---|---|
製品名 |
Nitrosuccinic acid |
分子式 |
C4H5NO6 |
分子量 |
163.09 g/mol |
IUPAC名 |
2-nitrobutanedioic acid |
InChI |
InChI=1S/C4H5NO6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9) |
InChIキー |
ALYOQPBWHZJZLF-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)[N+](=O)[O-])C(=O)O |
正規SMILES |
C(C(C(=O)O)[N+](=O)[O-])C(=O)O |
同義語 |
Butanedioic acid, nitro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







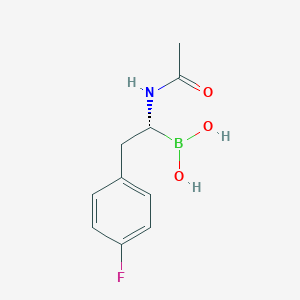
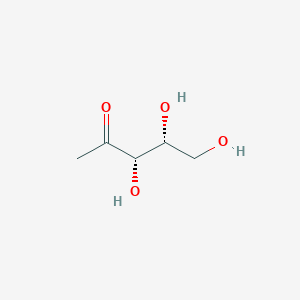

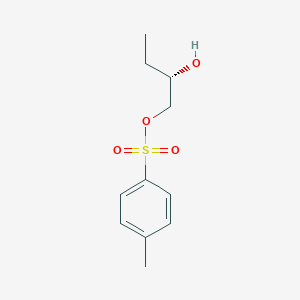

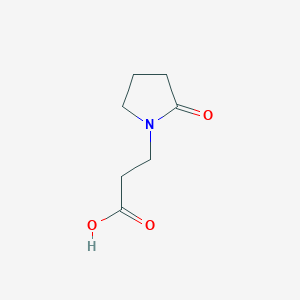

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
